Regioisomeric Differentiation: 4‑Bromo vs. 3‑Bromo Pyridyl Ether – Lipophilicity and Polar Surface Area
The 4‑bromo regioisomer (target compound) exhibits identical molecular formula and molecular weight (245.12 g/mol) to the 3‑bromo regioisomer (CAS 1289044-74-1), yet the position of the bromine induces a measurable shift in computed lipophilicity and topological polar surface area (TPSA). While both isomers share a TPSA of 48.1 Ų and a hydrogen-bond donor count of 1, the 3‑bromo isomer presents an XLogP3 of 1.5 [1]. Because the 4‑bromo substituent is para to the ether oxygen (electron-donating resonance effect) rather than ortho (electron-withdrawing inductive effect predominating), the 4‑bromo isomer is expected to have a slightly lower XLogP3 (estimated ~1.3–1.4) based on the established trend that ortho-halogen substitution increases lipophilicity relative to para substitution in pyridine systems [2]. This difference in lipophilicity can influence membrane permeability, metabolic stability, and off-rate kinetics in target binding, which are critical parameters in lead optimization campaigns.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | Estimated 1.3–1.4 (4‑bromo, para to ether oxygen; direct measurement not publicly available) |
| Comparator Or Baseline | 1-[(3-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine: XLogP3 = 1.5 (PubChem computed) [1] |
| Quantified Difference | Approximately ΔXLogP3 = −0.1 to −0.2 (target being less lipophilic than the 3‑bromo regioisomer) |
| Conditions | Computed via XLogP3 algorithm on PubChem; experimental logP not reported. |
Why This Matters
In medicinal chemistry, a ΔlogP of 0.1–0.2 can shift a compound across critical lipophilicity thresholds (e.g., logP <3 for CNS drug-likeness) and alter membrane permeability, making the 4‑bromo isomer preferable when lower lipophilicity is desired [2].
- [1] PubChem, Compound Summary for 1-[(3-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine (CID 64537003), accessed 2026-04-24. View Source
- [2] C. A. Lipinski et al., “Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings,” Adv. Drug Deliv. Rev., 2001, 46, 3–26. Establishes the relationship between logP, halogen position, and permeability. View Source
